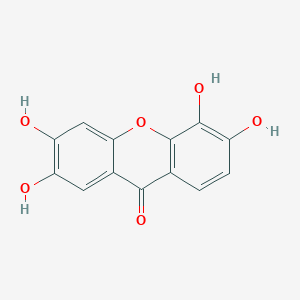![molecular formula C16H15BrO4 B14268990 Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester CAS No. 189289-09-6](/img/structure/B14268990.png)
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a methoxyphenoxy group attached to the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-methoxyphenol to introduce the bromomethyl group, followed by reaction with methyl benzoate to form the desired ester. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products
The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester has several scientific research applications:
作用機序
The mechanism of action of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxyphenoxy group may influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components and pathways .
類似化合物との比較
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the methoxyphenoxy group.
Benzoic acid, 3-bromo-, methyl ester: Similar but with a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Methyl benzoate: Lacks both the bromomethyl and methoxyphenoxy groups.
Uniqueness
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is unique due to the presence of both the bromomethyl and methoxyphenoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
189289-09-6 |
|---|---|
分子式 |
C16H15BrO4 |
分子量 |
351.19 g/mol |
IUPAC名 |
methyl 3-[2-(bromomethyl)-4-methoxyphenoxy]benzoate |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-6-7-15(12(9-13)10-17)21-14-5-3-4-11(8-14)16(18)20-2/h3-9H,10H2,1-2H3 |
InChIキー |
ADVFIIBNPUAIIY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
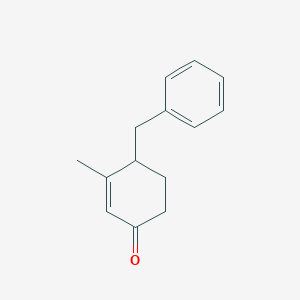
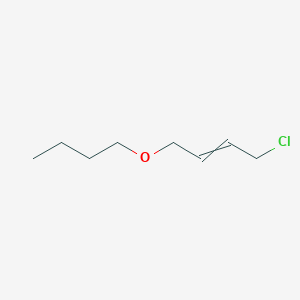
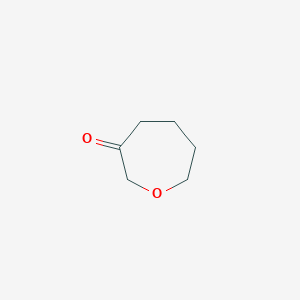
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
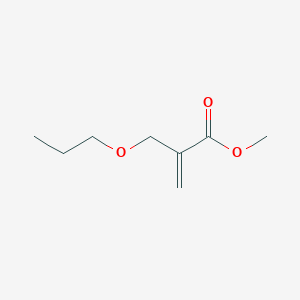
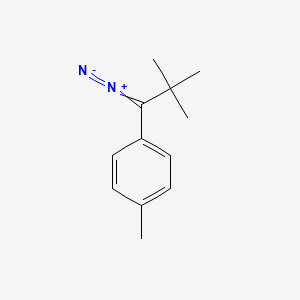

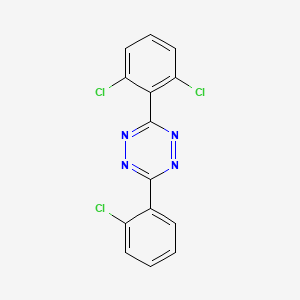
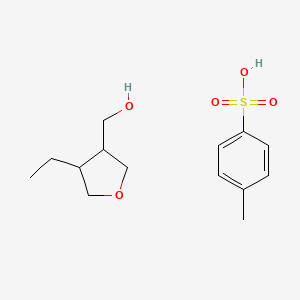
methanimine N-oxide](/img/structure/B14268980.png)
